molecular formula C27H24N2O4 B14031068 (2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)butanoic acid

(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)butanoic acid

Cat. No.: B14031068
M. Wt: 440.5 g/mol
InChI Key: BQNWBFVRNYOVCO-LMKMVOKYSA-N
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Description

(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)butanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group and an indole moiety. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)butanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting material is protected using the Fmoc group. This is achieved by reacting the amino compound with Fmoc-Cl in the presence of a base such as sodium carbonate.

    Formation of the Indole Moiety: The indole ring is introduced through a series of reactions involving the appropriate indole precursor.

    Coupling Reaction: The protected amino acid is then coupled with the indole derivative using coupling reagents like HATU or EDCI in the presence of a base such as DIPEA.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactions: Conducting the reactions in large reactors with precise control over temperature, pressure, and reaction time.

    Purification: Using techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Piperidine in DMF (dimethylformamide).

Major Products Formed

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Deprotected amino acids.

Scientific Research Applications

(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)butanoic acid has several applications in scientific research:

    Chemistry: Used in peptide synthesis as a protecting group for amino acids.

    Biology: Studied for its role in protein engineering and modification.

    Medicine: Investigated for potential therapeutic applications due to its structural similarity to biologically active molecules.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)butanoic acid involves:

    Molecular Targets: The compound interacts with amino groups in peptides and proteins, protecting them during chemical reactions.

    Pathways Involved: It participates in the synthesis and modification of peptides by temporarily blocking reactive sites, allowing for selective reactions to occur.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S)-2-(tert-Butoxycarbonylamino)-3-(1H-indol-3-yl)propanoic acid: Another protecting group used in peptide synthesis.

    (2S,3S)-2-(Benzyloxycarbonylamino)-3-(1H-indol-3-yl)propanoic acid: Similar in function but with a different protecting group.

Uniqueness

    Fmoc Group: The Fmoc group in (2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)butanoic acid provides unique advantages in peptide synthesis, such as easy removal under mild conditions and compatibility with various reaction conditions.

Properties

Molecular Formula

C27H24N2O4

Molecular Weight

440.5 g/mol

IUPAC Name

(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)butanoic acid

InChI

InChI=1S/C27H24N2O4/c1-16(22-14-28-24-13-7-6-12-21(22)24)25(26(30)31)29-27(32)33-15-23-19-10-4-2-8-17(19)18-9-3-5-11-20(18)23/h2-14,16,23,25,28H,15H2,1H3,(H,29,32)(H,30,31)/t16-,25-/m0/s1

InChI Key

BQNWBFVRNYOVCO-LMKMVOKYSA-N

Isomeric SMILES

C[C@@H](C1=CNC2=CC=CC=C21)[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

CC(C1=CNC2=CC=CC=C21)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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